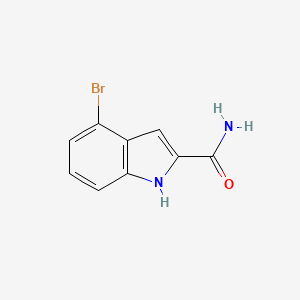
4-bromo-1H-indole-2-carboxamide
Vue d'ensemble
Description
“4-bromo-1H-indole-2-carboxamide” is a compound that contains an indole core, which is a molecule consisting of a benzene ring fused to a pyrrole ring . The carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds .
Synthesis Analysis
The synthesis of indole-2-carboxamide derivatives involves the coupling of 5-substituted indole-2-carboxylic acids with various amines in the presence of EDC HCl/HOBt in DMF/CH2Cl2 as a solvent . Another method involves the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds . The InChI code for this compound is 1S/C9H7BrN2O/c10-6-2-1-3-7-5(6)4-8(12-7)9(11)13/h1-4,12H, (H2,11,13) .
Chemical Reactions Analysis
Indole-2-carboxamide derivatives have been found to exhibit strong enzyme inhibitory properties . They form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the retrieved data .
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole, dont le 4-bromo-1H-indole-2-carboxamide, ont montré une activité antivirale prometteuse. Par exemple, des dérivés de 6-amino-4-alkyl-substitué-1H-indole-2-carboxylate substitué ont été préparés et rapportés comme agents antiviraux .
Activité anti-inflammatoire
Les dérivés de l'indole ont également été évalués pour leurs activités anti-inflammatoires in vivo . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement des affections inflammatoires.
Activité anticancéreuse
Les dérivés de l'indole ont été utilisés comme composés biologiquement actifs pour le traitement des cellules cancéreuses . Cela suggère que le this compound pourrait potentiellement avoir des applications dans le traitement du cancer.
Activité antimicrobienne
Les dérivés de l'indole possèdent des activités antimicrobiennes , ce qui signifie que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antimicrobiens.
Activité antidiabétique
Les dérivés de l'indole ont montré des activités antidiabétiques . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement du diabète.
Intermédiaires pharmaceutiques
Le 4-bromoindole, un composé apparenté, est utilisé comme intermédiaire pharmaceutique . Cela suggère que le this compound pourrait également potentiellement être utilisé comme intermédiaire dans la synthèse de divers produits pharmaceutiques.
Mécanisme D'action
Target of Action
4-Bromo-1H-indole-2-carboxamide is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives . .
Mode of Action
The presence of a carboxamide moiety in indole derivatives, such as this compound, causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction with its targets can result in changes in the biological activities of these targets.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways and have diverse downstream effects.
Pharmacokinetics
It’s worth noting that the inherent high lipophilicity of certain indole derivatives likely endows them with facilitated diffusion through lipid-rich bilayers , which could impact the bioavailability of this compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Safety and Hazards
Orientations Futures
Indole-2-carboxamide derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The experimental results of the synthesized compounds promote us to consider this series as a starting point for the development of novel and more potent antibacterial agents in the future .
Propriétés
IUPAC Name |
4-bromo-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-6-2-1-3-7-5(6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDSQMKXKAUVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)N)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955978-73-1 | |
| Record name | 4-bromo-1H-indole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
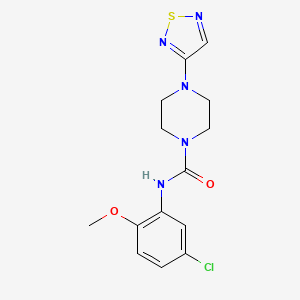
![{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2576553.png)
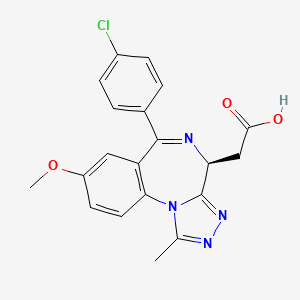
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2576557.png)
![2-{[2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2576560.png)
![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide](/img/structure/B2576563.png)
![2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2576566.png)

![1-(prop-2-yn-1-yl)-N-({1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}methyl)piperidine-4-carboxamide](/img/structure/B2576568.png)
![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2576569.png)
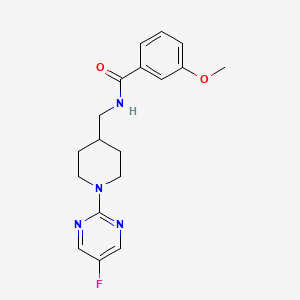
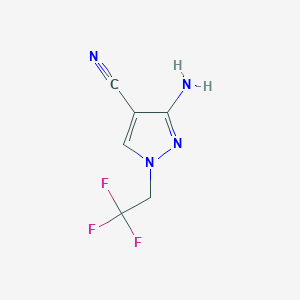
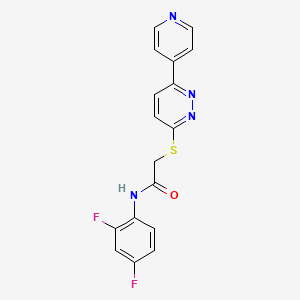
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2576575.png)
